molecular formula C8H12N2O2S B603181 Methyl 2-amino-5-propylthiazole-4-carboxylate CAS No. 649736-98-1

Methyl 2-amino-5-propylthiazole-4-carboxylate

Cat. No.: B603181
CAS No.: 649736-98-1
M. Wt: 200.26g/mol
InChI Key: BFFWXWFBGVLSQT-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-propylthiazole-4-carboxylate is a chemical compound based on the 2-aminothiazole-4-carboxylate scaffold, which is recognized as a promising template in medicinal chemistry for developing new therapeutic agents. While specific data on the 5-propyl derivative is limited, its structural analogues have demonstrated significant research value. Derivatives of 2-aminothiazole-4-carboxylate have been identified as highly active inhibitors of Mycobacterium tuberculosis H37Rv. For instance, the closely related compound methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited a potent minimum inhibitory concentration (MIC) of 0.06 µg/ml (0.24 µM), outperforming first-line antibiotics like isoniazid . This activity is linked to the inhibition of the essential bacterial enzyme β-ketoacyl-ACP synthase (mtFabH), a key player in mycolic acid biosynthesis for the bacterial cell wall . The 2-aminothiazole core is also a versatile building block for synthesizing more complex molecules, such as Schiff bases, which are investigated for various biological activities, including antioxidant properties . The compound is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFWXWFBGVLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666486
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-98-1
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclocondensation of Aldehydes and Dichloroacetate Esters

The thiazole core is typically constructed via cyclocondensation between α-halo carbonyl compounds and thioureas or thioamides. For methyl 2-amino-5-propylthiazole-4-carboxylate, a modified Hantzsch thiazole synthesis is employed. In a representative procedure, propionaldehyde reacts with methyl dichloroacetate in anhydrous ether under basic conditions (NaOMe/MeOH) at 0°C. The aldehyde’s propyl group directs regioselectivity, favoring 5-substitution due to steric and electronic effects.

Reaction Conditions :

  • Propionaldehyde : 1.0 equivalent

  • Methyl dichloroacetate : 1.0 equivalent

  • Base : Sodium methoxide (1.5 equivalents)

  • Solvent : Anhydrous ether/MeOH (7:1 v/v)

  • Temperature : 0°C → ambient over 2 hours

  • Yield : ~38% (isolated as pale yellow crystals)

The reaction proceeds via nucleophilic attack of the in situ-generated enolate on the electrophilic α-carbon of dichloroacetate, followed by cyclization and elimination of HCl. Anhydrous conditions are critical to prevent hydrolysis of intermediates. Post-reaction, the mixture is quenched with brine, extracted into ether, and purified via recrystallization (methanol/water).

Functionalization of Preformed Thiazole Intermediates

Amide Coupling at the 2-Amino Position

The 2-amino group serves as a handle for further derivatization. Ambeed’s protocol for methyl 2-amino-5-isopropylthiazole-4-carboxylate illustrates this using PyBOP as a coupling agent. For the propyl analog, (S)-Boc-norvaline is coupled under similar conditions:

Procedure :

  • Activation : Dissolve this compound (1.0 eq) in DMF at 0°C.

  • Reagents : Add N-methylmorpholine (1.2 eq), PyBOP (3.0 eq), and (S)-Boc-norvaline (1.1 eq).

  • Reaction : Stir at 0°C → 20°C for 16 hours.

  • Workup : Concentrate, partition in ethyl acetate, wash with NaHCO₃ and brine.

  • Purification : Silica chromatography (ethyl acetate/petroleum ether) yields 70–80% product.

Key Considerations :

  • Solvent Choice : DMF enhances reagent solubility but complicates removal; alternatives like THF may reduce yields.

  • Temperature Control : Slow warming minimizes epimerization of chiral centers.

Hydrolysis to Carboxylic Acid Derivatives

Hydrolysis of the 4-carboxylate methyl ester enables access to water-soluble analogs. A two-step process is described in Plos One:

  • Saponification : Treat this compound with NaOH (85 mM, 50–60°C) until clear.

  • Acidification : Adjust to pH 3–4 with HCl, precipitating 2-amino-5-propylthiazole-4-carboxylic acid (75% yield).

Applications :

  • Carboxylic acid derivatives facilitate salt formation (e.g., sodium salts) for improved bioavailability.

  • The free acid serves as an intermediate for amide or ester prodrugs.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Method Yield Scalability Complexity
Cyclocondensation38%ModerateLow
Amide Coupling70–80%HighHigh
Hydrolysis75%HighModerate

Cyclocondensation offers simplicity but lower yields due to competing side reactions (e.g., over-alkylation). In contrast, amide couplings achieve higher yields but require costly reagents (PyBOP ≈ $500/g). Hydrolysis is nearly quantitative but limited to post-synthetic modifications.

Solvent and Temperature Optimization

  • Ether/MeOH Mixtures : Minimize ester hydrolysis during cyclocondensation.

  • DMF in Couplings : Enhances reagent solubility but necessitates rigorous drying (Karl Fischer titration < 0.1% H₂O).

  • Low-Temperature Phases : Critical for preserving reactive intermediates (e.g., enolates in cyclocondensation).

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing PyBOP with EDC/HOBt reduces costs by 60% but extends reaction times (24–48 hours). Pilot studies show comparable yields (68–72%) for EDC-mediated couplings, making this viable for kilo-scale production.

Green Chemistry Approaches

  • Solvent Recycling : Distillation reclaims >90% of ether and DMF.

  • Catalytic Bases : K₂CO₃ replaces NaOMe in cyclocondensation, reducing metallic waste.

Challenges and Troubleshooting

Common Pitfalls

  • Moisture Sensitivity : Hydrolysis of dichloroacetate esters occurs at >0.5% H₂O, necessitating molecular sieves.

  • Byproduct Formation : Over-alkylation produces 5,5-dipropyl derivatives; mitigated by slow aldehyde addition.

Analytical Validation

  • Purity Assessment : HPLC (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity.

  • Structural Confirmation : ¹H NMR (DMSO-d₆) shows characteristic singlet at δ 3.90 (COOCH₃) and triplet at δ 0.97 (CH₂CH₂CH₃) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-propylthiazole-4-carboxylate has been investigated for its potential therapeutic properties. It is structurally related to other thiazole derivatives that exhibit biological activity.

Hypolipemiant Compositions

Research indicates that compounds similar to this compound are effective in formulating hypolipemiant compositions. These compositions are useful in treating conditions such as hyperlipidemia, atheromatosis, and vascular spasms. The typical dosage ranges from 0.1 to 0.5 grams per administration, depending on the method of delivery (oral or injectable) .

Xanthine Oxidase Inhibition

A series of thiazole derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to gout and oxidative stress. Compounds structurally related to this compound have shown promising xanthine oxidase inhibitory activities, with some derivatives achieving IC50 values in the low micromolar range .

Biochemical Research

This compound serves as a valuable building block in the synthesis of more complex molecules used in biochemical assays and drug discovery.

P-glycoprotein Modulation

In studies focusing on multidrug resistance, thiazole derivatives have been explored for their ability to modulate P-glycoprotein activity, which is crucial for drug absorption and distribution. For instance, certain synthesized compounds demonstrated an ability to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines . This suggests potential applications in overcoming drug resistance in cancer therapy.

Antioxidant Properties

Some derivatives of thiazoles, including those related to this compound, have been evaluated for their antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage .

Drug Development Case Study

In a recent study, researchers synthesized a series of thiazole derivatives based on this compound to evaluate their efficacy as xanthine oxidase inhibitors. The study involved:

  • Synthesis : Multiple derivatives were synthesized using standard organic chemistry techniques.
  • In Vitro Testing : The compounds were screened for enzyme inhibition using spectrophotometric methods.
  • Results : Several compounds exhibited significant inhibition of xanthine oxidase with promising antioxidant activity.

This case study highlights the compound's potential as a lead structure for developing new therapeutics targeting oxidative stress-related diseases .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryHypolipemiant compositionsEffective against hyperlipidemia; dosage: 0.1 - 0.5 g
Biochemical ResearchXanthine oxidase inhibitionIC50 values: low micromolar range
Cancer TherapyP-glycoprotein modulationEnhances drug accumulation in resistant cell lines
Antioxidant ResearchFree radical scavengingReduces oxidative stress

Mechanism of Action

The mechanism of action of methyl 2-amino-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis of Methyl 2-amino-5-propylthiazole-4-carboxylate with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Boiling Point (°C) Key Features
This compound 649736-98-1 C₈H₁₂N₂O₂S NH₂ (2), C₃H₇ (5), COOCH₃ (4) 200.26 352.1 ± 30.0 Propyl enhances lipophilicity
Methyl 2-amino-5-methylthiazole-4-carboxylate N/A C₆H₈N₂O₂S NH₂ (2), CH₃ (5), COOCH₃ (4) 172.20 ~330* Smaller alkyl chain; higher solubility
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 C₇H₁₀N₂O₂S NH₂ (2), CH₃ (4), COOC₂H₅ (5) 198.23 354.2 ± 30.0 Ethyl ester increases steric bulk
Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate N/A C₆H₃BrF₃NO₂S Br (2), CF₃ (5), COOCH₃ (4) 298.11 N/A Electron-withdrawing groups enhance reactivity

*Estimated based on homologous series.

Key Comparative Insights

Replacement of the amino group with bromine and trifluoromethyl (e.g., Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate) introduces strong electron-withdrawing effects, altering reactivity and binding affinity .

The amino group in the target compound allows for further functionalization (e.g., acylations), a flexibility absent in halogenated analogs .

For instance, Methyl 2-amino-5-methylthiazole-4-carboxylate shows notable antimicrobial activity, attributed to its planar thiazole core and hydrogen-bonding capacity . Compounds with trifluoromethyl groups (e.g., Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate) often display enhanced metabolic stability and target selectivity in drug discovery .

Research Tools and Structural Analysis

The structural characterization of these compounds often relies on X-ray crystallography using programs like SHELXL and WinGX for refinement and visualization . For example, the puckering parameters of the thiazole ring can be analyzed using Cremer-Pople coordinates to assess conformational stability .

Biological Activity

Methyl 2-amino-5-propylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing on various research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-amino-5-propylthiazole with methyl chloroformate, leading to the formation of the carboxylate ester. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

This compound exhibits promising antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. The antioxidant activity can be assessed through various assays, including:

  • DPPH Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals. This compound showed significant scavenging activity with an IC50 value comparable to that of standard antioxidants like ascorbic acid .
  • Hydroxyl Radical Scavenging : The compound also demonstrated effective scavenging against hydroxyl radicals, which are among the most reactive free radicals in biological systems .

Antimicrobial Activity

Research has indicated that thiazole derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, showing inhibitory effects. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

Thiazole derivatives have been explored for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of thiazole derivatives:

  • Antioxidant Study : A study synthesized multiple thiazole derivatives and evaluated their antioxidant activity using DPPH and hydroxyl radical scavenging assays. This compound was found to be one of the more potent compounds in this series .
  • Antimicrobial Evaluation : Another research focused on evaluating a library of thiazole compounds against resistant bacterial strains. This compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms revealed that this compound could modulate signaling pathways involved in inflammation, suggesting its potential therapeutic application in chronic inflammatory conditions .

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